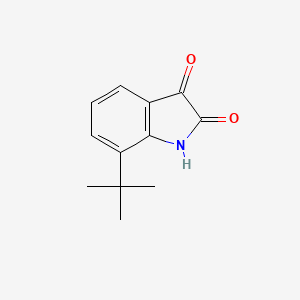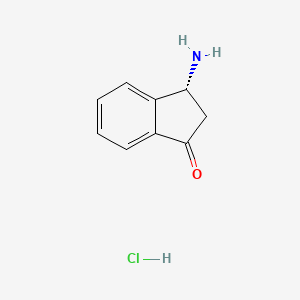
7-(叔丁基)吲哚啉-2,3-二酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-(tert-Butyl)indoline-2,3-dione is a useful research compound. Its molecular formula is C12H13NO2 and its molecular weight is 203.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 7-(tert-Butyl)indoline-2,3-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-(tert-Butyl)indoline-2,3-dione including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
吲哚衍生物的合成
吲哚衍生物在天然产物和药物中具有重要意义 . 它们在细胞生物学中起着至关重要的作用 . 近年来,吲哚衍生物作为治疗癌细胞、微生物和人体各种疾病的生物活性化合物的应用越来越受到关注 . 因此,“7-(叔丁基)吲哚啉-2,3-二酮”有可能被用于合成这些吲哚衍生物。
抗癌应用
已经发现吲哚衍生物在治疗癌细胞方面有效 . 鉴于结构相似性,“7-(叔丁基)吲哚啉-2,3-二酮”有可能被探索其抗癌特性。
抗菌应用
吲哚衍生物已显示出对微生物的有效性 . 因此,“7-(叔丁基)吲哚啉-2,3-二酮”有可能被用于开发新的抗菌剂。
新型杂环化合物的合成
在某些杂环中引入叔丁基基团会大大增强其生物活性 . 因此,“7-(叔丁基)吲哚啉-2,3-二酮”可用于合成具有增强生物活性的新型杂环化合物。
药物发现
结构多样性在药物和组合化学中很重要,因为它是一种更快、更有效的途径,可以发现新的药物 . 因此,“7-(叔丁基)吲哚啉-2,3-二酮”凭借其独特的结构,有可能被用于发现新药。
DNA嵌入剂的合成
吲哚喹喔啉是重要的DNA嵌入剂,具有抗病毒和细胞毒活性 . 因此,“7-(叔丁基)吲哚啉-2,3-二酮”有可能被用于合成这些试剂。
安全和危害
The safety data sheet for 7-(tert-Butyl)indoline-2,3-dione indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is classified as a flammable liquid, skin corrosive/irritant, serious eye damage/eye irritant, and specific target organ toxicant (single exposure) with the target organ being the respiratory system .
作用机制
Target of Action
It is known that indole derivatives, which include 7-(tert-butyl)indoline-2,3-dione, play a significant role in cell biology . They are used as biologically active compounds for the treatment of various disorders in the human body .
Mode of Action
Indole derivatives are known to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Indole derivatives are known to have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities .
生化分析
Biochemical Properties
7-(tert-Butyl)indoline-2,3-dione plays a role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been shown to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. These interactions help in reducing oxidative damage in cells. Additionally, 7-(tert-Butyl)indoline-2,3-dione can bind to proteins involved in cell signaling pathways, modulating their activity and influencing cellular responses .
Cellular Effects
7-(tert-Butyl)indoline-2,3-dione affects various types of cells and cellular processes. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it can activate the Nrf2 pathway, leading to the upregulation of antioxidant genes and enhancing the cell’s ability to combat oxidative stress. Furthermore, 7-(tert-Butyl)indoline-2,3-dione can inhibit the NF-κB pathway, reducing inflammation and promoting cell survival .
Molecular Mechanism
The molecular mechanism of 7-(tert-Butyl)indoline-2,3-dione involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It can bind to the active sites of enzymes, inhibiting their activity and preventing the formation of reactive oxygen species. Additionally, 7-(tert-Butyl)indoline-2,3-dione can activate transcription factors such as Nrf2, leading to the upregulation of antioxidant genes. These molecular interactions contribute to its protective effects against oxidative stress and inflammation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 7-(tert-Butyl)indoline-2,3-dione change over time. The compound is relatively stable, but it can undergo degradation under certain conditions, such as exposure to light and heat. Long-term studies have shown that 7-(tert-Butyl)indoline-2,3-dione can maintain its protective effects on cellular function over extended periods. Its efficacy may decrease with prolonged exposure to oxidative stress .
Dosage Effects in Animal Models
The effects of 7-(tert-Butyl)indoline-2,3-dione vary with different dosages in animal models. At low doses, it exhibits protective effects against oxidative stress and inflammation. At high doses, it can cause toxic effects, such as liver damage and impaired kidney function. Threshold effects have been observed, where the compound’s beneficial effects plateau at a certain dosage, and further increases in dosage do not enhance its efficacy .
Metabolic Pathways
7-(tert-Butyl)indoline-2,3-dione is involved in various metabolic pathways, interacting with enzymes and cofactors. It can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive metabolites. These metabolites can further interact with cellular components, influencing metabolic flux and metabolite levels. Additionally, 7-(tert-Butyl)indoline-2,3-dione can modulate the activity of enzymes involved in antioxidant defense, enhancing the cell’s ability to detoxify reactive oxygen species .
Transport and Distribution
Within cells and tissues, 7-(tert-Butyl)indoline-2,3-dione is transported and distributed through interactions with transporters and binding proteins. It can be taken up by cells via passive diffusion and active transport mechanisms. Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation. The compound’s lipophilicity allows it to accumulate in lipid-rich compartments, such as cell membranes and organelles .
Subcellular Localization
The subcellular localization of 7-(tert-Butyl)indoline-2,3-dione is influenced by targeting signals and post-translational modifications. It can be directed to specific compartments, such as the mitochondria and endoplasmic reticulum, where it exerts its protective effects. Additionally, 7-(tert-Butyl)indoline-2,3-dione can undergo post-translational modifications, such as phosphorylation and acetylation, which can affect its activity and function within the cell .
属性
IUPAC Name |
7-tert-butyl-1H-indole-2,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-12(2,3)8-6-4-5-7-9(8)13-11(15)10(7)14/h4-6H,1-3H3,(H,13,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGFXVLYLDZCGJU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=CC2=C1NC(=O)C2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30483509 |
Source


|
| Record name | 1H-Indole-2,3-dione, 7-(1,1-dimethylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30483509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57817-00-2 |
Source


|
| Record name | 1H-Indole-2,3-dione, 7-(1,1-dimethylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30483509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![5-Bromo-6-chloro-2,2-difluorobenzo[d][1,3]dioxole](/img/structure/B1279863.png)





